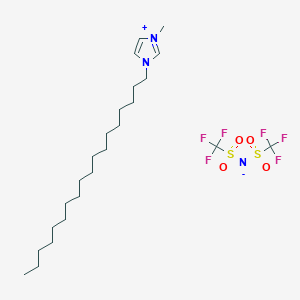

1-Methyl-3-octadecylimidazolium bis(trifluoromethylsulfonyl)imide

Description

1-Methyl-3-octadecylimidazolium bis(trifluoromethylsulfonyl)imide (abbreviated as [C₁₈MIM][TFSI], CAS RN: 404001-51-0) is a hydrophobic ionic liquid (IL) featuring a long octadecyl (C₁₈) alkyl chain on the imidazolium cation and the bis(trifluoromethylsulfonyl)imide (TFSI) anion. Its molecular structure confers unique physicochemical properties, including high thermal stability, low volatility, and tunable solvation capabilities. The extended alkyl chain enhances hydrophobicity and influences intermolecular interactions, making it suitable for applications such as nanoparticle synthesis, lubrication, and phase-separation processes .

Properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-methyl-3-octadecylimidazol-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43N2.C2F6NO4S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21-20-23(2)22-24;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h20-22H,3-19H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEDSJKEUMLSKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H43F6N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404001-51-0 | |

| Record name | 1H-Imidazolium, 1-methyl-3-octadecyl-, 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=404001-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Scientific Research Applications

Chemistry: Used as a solvent and catalyst in organic synthesis, facilitating reactions that are challenging in traditional solvents.

Biology: Employed in the study of biomolecules and cellular processes due to its biocompatibility and ability to dissolve a wide range of biological substances.

Medicine: Investigated for its potential use in drug delivery systems and as a component in antimicrobial coatings.

Industry: Utilized in electrochemical devices, such as batteries and supercapacitors, due to its high ionic conductivity and stability.

Mechanism of Action

The mechanism by which 1-Methyl-3-octadecylimidazolium bis(trifluoromethylsulfonyl)imide exerts its effects depends on its application. In organic synthesis, it acts as a phase-transfer catalyst, enhancing the reactivity of reactants by facilitating their transfer between different phases. In biological applications, its mechanism involves interacting with cellular membranes and biomolecules, often stabilizing them or altering their behavior.

Molecular Targets and Pathways Involved:

Organic Synthesis: Targets organic substrates, enhancing reaction rates and yields.

Biology: Interacts with cell membranes and proteins, affecting cellular processes.

Medicine: Targets microbial cell walls, disrupting their integrity and leading to cell death.

Comparison with Similar Compounds

Structural and Intermolecular Differences

- Alkyl Chain Length : The C₁₈ chain in [C₁₈MIM][TFSI] introduces strong van der Waals interactions, increasing viscosity and melting point compared to [BMIM][TFSI] (C₄) and [EMIM][TFSI] (C₂). Crystallographic studies confirm that longer chains restrict configurational flexibility, reducing ionic mobility .

- Hydrogen Bonding : FTIR and DFT studies reveal that shorter-chain ILs (e.g., [EMIM][TFSI]) exhibit stronger cation-anion hydrogen bonding, which lowers melting points but increases ionic conductivity. In contrast, [C₁₈MIM][TFSI] prioritizes hydrophobic interactions over H-bonding .

Thermal and Electrochemical Behavior

- Thermal Stability : All TFSI-based ILs decompose above 400°C, but [C₁₈MIM][TFSI]’s long alkyl chain may slightly enhance stability due to reduced volatility .

- Conductivity : [EMIM][TFSI] exhibits higher ionic conductivity (∼1.4 mS/cm) than [C₁₈MIM][TFSI], which is hindered by high viscosity .

Research Findings and Trends

Molecular Dynamics and Spectroscopy

- FIR and THz spectroscopy show that alkyl chain length inversely correlates with cation-anion interaction strength. For example, [EMIM][TFSI] exhibits frequency shifts indicative of stronger H-bonding compared to [C₁₈MIM][TFSI] .

- X-ray crystallography of [C₁₈MIM][TFSI] reveals layered structures dominated by alkyl chain packing, a feature absent in shorter-chain ILs .

Toxicity and Environmental Impact

Biological Activity

1-Methyl-3-octadecylimidazolium bis(trifluoromethylsulfonyl)imide (C24H43F6N3O4S2), commonly referred to as OctadecMIM NTf2, is a type of ionic liquid that has garnered interest for its unique properties and potential applications in various fields, including biochemistry and pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, effects on cellular systems, and potential therapeutic applications.

- Molecular Formula : C24H43F6N3O4S2

- Molecular Weight : 615.74 g/mol

- CAS Number : 404001-51-0

- Melting Point : 55-60 °C

Mechanisms of Biological Activity

1-Methyl-3-octadecylimidazolium bis(trifluoromethylsulfonyl)imide exhibits several biological activities that can be attributed to its ionic nature and structural properties:

- Cell Membrane Interaction : The long alkyl chain enhances the compound's ability to interact with lipid membranes, potentially altering membrane fluidity and permeability, which can affect cellular signaling pathways.

- Cytotoxicity : Studies indicate that this compound can induce cytotoxic effects in certain cancer cell lines. For instance, it has been shown to enhance the cytotoxicity of bispecific antibodies in vitro by improving their efficacy against target cells .

Cytotoxic Effects

A study investigated the cytotoxic effects of OctadecMIM NTf2 on peripheral blood mononuclear cells (PBMCs). The findings suggested that the compound significantly increased the cytotoxicity of monoclonal antibodies through antibody-dependent cellular cytotoxicity (ADCC) mechanisms. This enhancement was observed to be tenfold compared to control treatments .

Antioxidant Properties

Another research highlighted the antioxidant capabilities of ionic liquids, including OctadecMIM NTf2. The compound demonstrated a capacity to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Data Table: Summary of Biological Activities

| Activity | Observation | Reference |

|---|---|---|

| Cytotoxicity | Enhanced ADCC in PBMCs | |

| Antioxidant Activity | Effective free radical scavenging | |

| Membrane Interaction | Altered membrane fluidity and permeability |

Safety and Toxicological Considerations

While the biological activities of 1-Methyl-3-octadecylimidazolium bis(trifluoromethylsulfonyl)imide are promising, safety data indicates that comprehensive toxicological assessments are still required. Current data suggests that it does not possess persistent bioaccumulative toxicity (PBT) characteristics at significant levels . However, further studies are needed to evaluate its long-term effects on human health and the environment.

Q & A

Basic: What are the key physicochemical properties of 1-methyl-3-octadecylimidazolium bis(trifluoromethylsulfonyl)imide, and how are they experimentally determined?

Answer:

Key properties include melting point (~88°C), density (~1.53 g/cm³ at 25°C), and thermal stability (decomposition temperatures >300°C). These are determined via differential scanning calorimetry (DSC) for phase transitions, pycnometry or vibrating-tube densitometry for density, and thermogravimetric analysis (TGA) for thermal stability. Purity (>98%) is verified using HPLC or NMR spectroscopy . The compound’s hydrophobicity and electrochemical window are assessed via water solubility tests and cyclic voltammetry in inert atmospheres .

Basic: What synthesis protocols are recommended for high-purity 1-methyl-3-octadecylimidazolium bis(trifluoromethylsulfonyl)imide?

Answer:

The synthesis involves a two-step metathesis reaction:

Quaternization: 1-Methylimidazole reacts with octadecyl bromide under reflux in anhydrous acetonitrile for 48 hours.

Anion exchange: The bromide intermediate is treated with lithium bis(trifluoromethylsulfonyl)imide in deionized water, followed by extraction with dichloromethane and vacuum drying.

Purity is enhanced via repeated washing with water/ethanol mixtures and vacuum drying at 80°C for 72 hours. NMR and elemental analysis are critical for validating structural integrity .

Advanced: How does the long alkyl chain (C18) in 1-methyl-3-ooctadecylimidazolium affect its solvent properties compared to shorter-chain analogs?

Answer:

The C18 chain increases hydrophobicity and reduces polarity, making the compound suitable for non-aqueous biphasic systems. Studies on analogous ionic liquids (e.g., [C4mim][NTf2]) show that longer alkyl chains lower CO₂ solubility by ~20% compared to shorter chains (e.g., [C2mim][NTf2]) due to reduced free volume. However, the C18 chain enhances stability in high-temperature electrochemical applications (e.g., >200°C) by reducing volatility . Researchers must account for viscosity increases (up to 3x higher than [C4mim][NTf2]) when designing flow-based systems .

Advanced: How can contradictory data on gas solubility in this ionic liquid be resolved?

Answer:

Contradictions often arise from measurement techniques (e.g., static vs. gravimetric methods) or impurities (e.g., water content >0.5% reduces CO₂ solubility by 15%). To resolve discrepancies:

- Standardize purity verification (HPLC/NMR).

- Use high-pressure sapphire cells with in-situ FTIR for gas solubility measurements.

- Validate results against UNIFAC-IL model predictions, adjusting parameters for the C18 chain’s steric effects .

Advanced: What experimental design considerations are critical for using this ionic liquid in nanoparticle synthesis?

Answer:

Key factors include:

- Redox compatibility: The wide electrochemical window (~4.5 V) allows synthesis of metals (e.g., Au, Pt) but requires inert atmospheres to prevent anion decomposition.

- Viscosity mitigation: Heating to 60–80°C or adding co-solvents (e.g., acetone) reduces viscosity, ensuring homogeneous nucleation.

- Template effects: The C18 chain can template anisotropic nanoparticle growth, as observed in ZnO nanorod synthesis. Characterization via TEM and XRD is essential to confirm morphology .

Advanced: How does this ionic liquid perform as a phase-transfer catalyst in biphasic reactions, and what are the limitations?

Answer:

The compound excels in phase-transfer catalysis for Suzuki-Miyaura couplings due to its low miscibility with water and high thermal stability. Limitations include:

- Mass transfer barriers: High viscosity slows diffusion; ultrasonic agitation or elevated temperatures (80–100°C) are recommended.

- Cost vs. efficiency: While effective, its high molecular weight (480.6 g/mol) reduces molar efficiency compared to shorter-chain ILs. Kinetic studies using in-situ IR spectroscopy are advised to optimize loading .

Basic: What spectroscopic techniques are most effective for characterizing this ionic liquid?

Answer:

- ¹H/¹³C NMR: Confirms cation structure and detects impurities (e.g., unreacted octadecyl bromide).

- FTIR: Identifies anion-specific bands (e.g., S=O stretching at 1350 cm⁻¹, CF₃ at 1200 cm⁻¹).

- ESI-MS: Validates molecular weight and detects byproducts (e.g., bromide residues). Cross-reference with databases like CAS Common Chemistry for spectral validation .

Advanced: What are the challenges in modeling phase behavior for this ionic liquid using equations of state (EoS)?

Answer:

The CPA EoS requires adjustments for the C18 chain’s conformational flexibility and anion-cation interactions. Challenges include:

- Parameterization: Fit vapor pressure and density data at high temperatures (>150°C) to capture non-ideality.

- Binary mixtures: Account for hydrogen bonding with polar solvents (e.g., methanol) using association schemes. Validation via molecular dynamics simulations (e.g., OPLS-AA force field) is recommended .

Advanced: How does this ionic liquid interact with metal surfaces, and what implications does this have for corrosion studies?

Answer:

The bis(trifluoromethylsulfonyl)imide anion forms protective layers on metals (e.g., steel, Al), reducing corrosion rates by 50–70% in acidic environments. However, the C18 chain can adsorb on catalytic surfaces (e.g., Pt), blocking active sites. Use XPS and electrochemical impedance spectroscopy (EIS) to quantify surface interactions .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal protective equipment (PPE): Nitrile gloves, goggles, and lab coats. Use fume hoods for volatile byproducts.

- Storage: Under argon in HDPE containers to prevent moisture absorption.

- Disposal: Incinerate with caustic scrubbers to neutralize SOₓ/F⁻ emissions. Consult SDS from suppliers like IOLITEC for region-specific regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.